Thiourea, N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-

Description

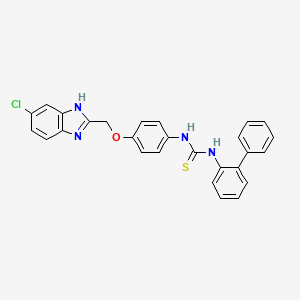

The compound "Thiourea, N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-" is a disubstituted thiourea derivative characterized by a biphenyl group and a benzimidazole moiety linked via a methoxy-phenyl bridge. The biphenylyl group provides structural rigidity, while the 5-chloro-benzimidazole unit introduces electronic and steric effects that influence reactivity and biological activity. Thioureas are known for their hydrogen-bonding capabilities due to the –NH–C(=S)–NH– backbone, which often leads to intramolecular interactions (e.g., N–H⋯S or N–H⋯O) and intermolecular network formation .

Properties

CAS No. |

84494-46-2 |

|---|---|

Molecular Formula |

C27H21ClN4OS |

Molecular Weight |

485.0 g/mol |

IUPAC Name |

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(2-phenylphenyl)thiourea |

InChI |

InChI=1S/C27H21ClN4OS/c28-19-10-15-24-25(16-19)31-26(30-24)17-33-21-13-11-20(12-14-21)29-27(34)32-23-9-5-4-8-22(23)18-6-2-1-3-7-18/h1-16H,17H2,(H,30,31)(H2,29,32,34) |

InChI Key |

IQNBIUWKUHBXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)OCC4=NC5=C(N4)C=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve:

Preparation of Isothiocyanate Intermediate: Reacting 1,1’-biphenylamine with thiophosgene to form the corresponding isothiocyanate.

Coupling Reaction: Reacting the isothiocyanate intermediate with 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline under controlled conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form thiourea dioxide or other sulfur-containing compounds.

Reduction: Reduction reactions can convert thioureas to corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiourea dioxide, while reduction may produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- has shown promising results against various bacterial strains.

Case Studies:

- A study synthesized several thiourea derivatives that exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. Among these, certain derivatives with halogen substitutions demonstrated enhanced efficacy, indicating the importance of structural modifications in improving antimicrobial activity .

- Another research effort highlighted the synthesis of thiourea compounds that displayed potent antifungal activity against Candida species. These compounds were characterized by their ability to disrupt biofilm formation, a critical factor in fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of thiourea derivatives is another area of significant research interest. The compound in focus has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Findings:

- Recent studies have shown that certain thiourea derivatives can effectively reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory responses. For instance, compounds derived from thiourea have been reported to achieve up to 89% inhibition of IL-6 at specific concentrations, showcasing their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Thiourea derivatives are also being explored for their anticancer properties. The structural complexity of the compound N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- may contribute to its bioactivity against cancer cells.

Research Insights:

- Compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that modifications to the thiourea structure can enhance its ability to induce apoptosis in tumor cells .

- Specific derivatives have shown effectiveness against human immunodeficiency virus (HIV) and other viral infections, suggesting a broader antiviral potential that could be leveraged in cancer therapy due to the interplay between viral infections and cancer development .

Synthesis and Characterization

The synthesis of N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- involves several chemical reactions that can be optimized for yield and purity.

Synthesis Overview:

- The compound is typically synthesized through reactions involving isothiocyanates and corresponding amines or phenols. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For instance, they may inhibit enzymes by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Target Compound : Contains a biphenylyl group and a 5-chloro-benzimidazole substituent. The methoxy-phenyl linker facilitates conjugation between aromatic systems.

- Thiourea, N,N''-1,2-phenylenebis[N'-(1,1-dimethylethyl)- (CAS 823219-07-4) : A bis-thiourea with tert-butyl groups and a phenylenediamine backbone. Its structure enables chelation with metals like Ni and Pd .

- Thiourea, N-[1-(2,3-dihydro-1,3-dimethyl-5-phenyl-2-thioxo-1H-imidazol-4-yl)ethyl]-N,N'-dimethyl (CAS 139386-70-2) : Incorporates a thioimidazole ring and dimethyl substituents, enhancing hydrophobicity (predicted logP: 3.1) .

Physical and Chemical Properties

*Calculated based on structural formula.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article focuses on the specific compound Thiourea, N-(1,1'-biphenylyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- , exploring its synthesis, characterization, and biological activities based on recent research findings.

Chemical Structure

The compound features a biphenyl moiety and a benzimidazole derivative, which are critical for its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological properties.

Synthesis and Characterization

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, a detailed synthetic route includes the following steps:

- Formation of Isothiocyanate : Reacting the corresponding amine with thiophosgene.

- Nucleophilic Attack : The isothiocyanate reacts with the biphenyl amine derivative to form the thiourea linkage.

- Purification : The product is purified using recrystallization techniques.

Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has shown promising results against:

- Gram-positive bacteria : Effective against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging between 2 to 32 µg/mL.

- Gram-negative bacteria : Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.

- Fungi : Exhibited antifungal activity against Candida albicans.

This activity is attributed to the presence of halogen substituents which enhance binding affinity to microbial targets .

Antioxidant Activity

The total antioxidant capacity (TAC) of the compound has been assessed using the DPPH method, revealing substantial antioxidant potential. Compounds with similar structures have shown a correlation between their antioxidant activity and the presence of electron-donating groups like methoxy .

Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from this thiourea structure demonstrated up to 89% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Preliminary studies suggest that this thiourea derivative may possess anticancer properties. It has been shown to induce cytotoxic effects on various cancer cell lines, including MT-4 cells, indicating potential for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A comparative study highlighted that derivatives similar to this thiourea exhibited enhanced antimicrobial activities due to structural modifications that included halogenation and methoxy substitution.

- Anti-inflammatory Assessment : In a controlled study comparing various thiourea derivatives, those containing benzimidazole rings showed superior inhibition of inflammatory markers compared to others lacking these groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiourea derivatives with biphenylyl and benzimidazole substituents?

Methodological Answer:

Synthesis typically involves coupling biphenylyl amines with substituted benzimidazole intermediates. A general approach includes:

- Step 1: Activate the benzimidazole moiety using chloromethylation or alkoxy substitution (e.g., 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl derivatives) via nucleophilic aromatic substitution .

- Step 2: React the activated intermediate with thiophosgene or thiourea precursors under controlled pH (e.g., basic conditions) to form the thiourea bridge .

- Optimization: Monitor reaction progress via TLC or HPLC, and purify using recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .

Basic: How can structural characterization of this compound be systematically validated?

Methodological Answer:

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assign peaks for biphenylyl protons (δ 7.2–7.8 ppm) and benzimidazole NH protons (δ 10–12 ppm). Compare with analogs like N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea for spectral consistency .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., calculated ~600 Da) and fragmentation patterns .

- X-ray Crystallography: Resolve steric effects between biphenylyl and benzimidazole groups, as seen in structurally similar thiourea derivatives .

Advanced: How do steric and electronic effects influence the compound’s reactivity in biological assays?

Methodological Answer:

- Steric Effects: The biphenylyl group may hinder binding to enzyme active sites. Docking simulations (e.g., AutoDock Vina) can predict orientation adjustments .

- Electronic Effects: Electron-withdrawing substituents (e.g., 5-chloro on benzimidazole) enhance electrophilicity, affecting hydrogen bonding with targets like kinases. Compare inhibition data with analogs lacking chloro groups .

- Experimental Validation: Use fluorescence polarization assays to quantify binding affinity changes under varying substituent conditions .

Advanced: How can contradictory data on this compound’s solubility and stability be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity or pH variations. Systematic protocols include:

- Solubility Screening: Test in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Note aggregation at high concentrations (>1 mM) .

- Stability Profiling: Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzimidazole) indicate susceptibility to moisture .

- Cross-Validation: Compare results with structurally related compounds (e.g., N,N'-diphenylthiourea) to isolate substituent-specific effects .

Advanced: What computational strategies are effective for predicting this compound’s environmental fate?

Methodological Answer:

- QSPR Modeling: Use descriptors like logP (predicted ~5.6) and topological polar surface area (~98 Ų) to estimate biodegradation and bioaccumulation potential .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter or aqueous interfaces to assess persistence .

- Ecotoxicity Testing: Validate predictions using Daphnia magna assays, correlating toxicity with chloro-substituent concentration gradients .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Methodological Answer:

- Chromatographic Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient) to exclude byproducts like unreacted benzimidazole intermediates .

- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (tolerance ±0.4%) .

- Thermal Stability: DSC/TGA should show no decomposition below 200°C, ensuring suitability for high-temperature applications .

Advanced: How can the compound’s mechanism of action in antimicrobial assays be elucidated?

Methodological Answer:

- Time-Kill Assays: Compare bactericidal kinetics against S. aureus and E. coli to differentiate static vs. cidal effects .

- Resistance Studies: Serial passage experiments under sub-MIC conditions identify mutation hotspots (e.g., gyrase genes) .

- Synergy Testing: Combine with β-lactams or fluoroquinolones to assess potentiation via checkerboard assays .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Toxicity Screening: Refer to databases like EPA DSSTox for preliminary hazard data (e.g., LD50 estimates) .

- Exposure Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., thiophosgene) .

- Waste Disposal: Neutralize acidic/basic byproducts before incineration to prevent environmental release .

Advanced: How do substituent modifications (e.g., methoxy vs. chloro) impact the compound’s liquid crystalline properties?

Methodological Answer:

- Mesophase Characterization: Use polarized optical microscopy (POM) and DSC to identify smectic or nematic phases. Methoxy groups enhance lamellar packing vs. chloro’s steric disruption .

- X-ray Diffraction: Compare d-spacings of derivatives to correlate substituent size with layer spacing .

- Theoretical Modeling: DFT calculations predict dipole alignment effects, guiding synthetic prioritization .

Advanced: What interdisciplinary approaches resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Transcriptomics: RNA-seq of treated vs. untreated cells identifies pathway-specific responses (e.g., apoptosis vs. autophagy) .

- Proteomics: SILAC labeling quantifies target engagement (e.g., kinase inhibition) across cell types .

- Metabolomics: LC-MS profiles metabolic shifts (e.g., ATP depletion) to explain differential cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.